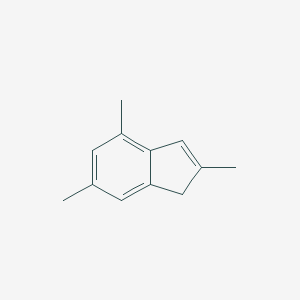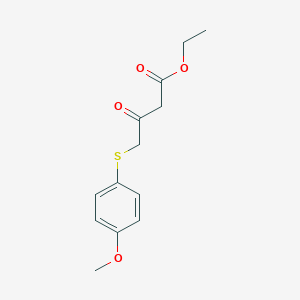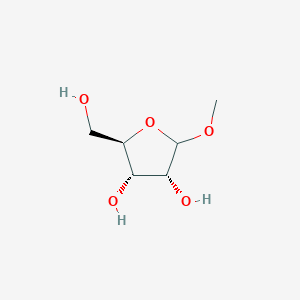
Methyl 2,3-dihydrobenzofuran-7-carboxylate
概要
説明
“Methyl 2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “Methyl 2,3-dihydrobenzofuran-7-carboxylate”, has been a subject of interest in recent years . A structure-based design strategy has been used to synthesize and evaluate novel substituted 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives . The electrophilic 2-position of this scaffold was accessible for extended modifications .Molecular Structure Analysis
The molecular structure of “Methyl 2,3-dihydrobenzofuran-7-carboxylate” is characterized by a 2,3-dihydrobenzofuran ring attached to a carboxylate group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
“Methyl 2,3-dihydrobenzofuran-7-carboxylate” is a solid at room temperature. It has a molecular weight of 178.18 g/mol.科学的研究の応用
Anti-Tumor Activity
Benzofuran compounds, including Methyl 2,3-dihydrobenzofuran-7-carboxylate, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities .
Antibacterial Activity
Benzofuran compounds are also known for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Activity
These compounds have been found to exhibit anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)
Methyl 2,3-dihydrobenzofuran-7-carboxylate derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is an abundant, ubiquitously expressed nuclear protein that is responsible for the maintenance and repair of DNA damage .
Antimicrobial Agents
Benzofuran-based antimicrobial drugs are an effective strategy to increase biological activity and broaden the active spectrum of current drugs . Structural modification of clinically approved benzofuran-based antimicrobial drugs can lead to the development of more potent antimicrobial agents .
将来の方向性
Benzofuran and its derivatives, including “Methyl 2,3-dihydrobenzofuran-7-carboxylate”, are gaining attention in the field of drug discovery due to their wide array of biological activities . They are being explored as potential therapeutic agents for various diseases . Future research will likely focus on further understanding the biological activities of these compounds and developing efficient synthetic strategies for their preparation .
作用機序
Target of Action
Methyl 2,3-dihydrobenzofuran-7-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
特性
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNKSQLUHOUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567698 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133844-95-8 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlorosulfonic acid react differently with methyl 2,3-dihydrobenzofuran-7-carboxylate compared to methyl 3-allylsalicylate?
A1: According to the research, chlorosulfonic acid reacts with methyl 2,3-dihydrobenzofuran-7-carboxylate to produce the 5-chlorosulfonyl derivative []. This derivative was identified by converting it to its 5-(4-methylpiperazin-1-yl)sulfonyl derivative []. In contrast, methyl 3-allylsalicylate reacts with chlorosulfonic acid to yield methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide, which was identified as its 6-(4-methylpiperazin-1-yl)sulfonyl derivative []. Interestingly, the aromatic δ-sultones, anticipated to be produced from methyl 2,3-dihydrobenzofuran-7-carboxylate, were not detected []. This difference in reaction products highlights how subtle changes in the starting material structure can lead to significant variations in the reaction outcome when reacting with chlorosulfonic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)



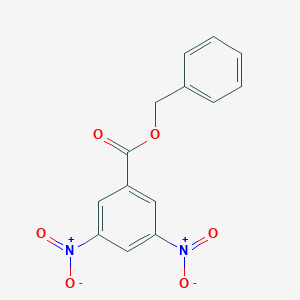

![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)
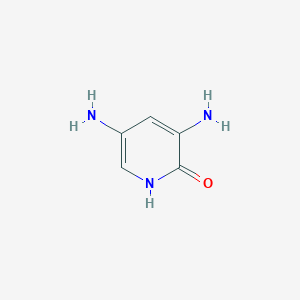

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
